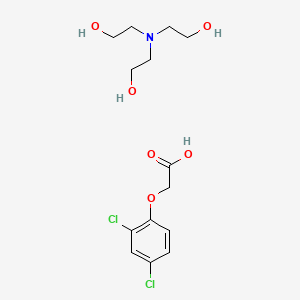
Triethanolamine 2,4-dichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Triethanolamine 2,4-dichlorophenoxyacetate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethanolamine . The reaction conditions typically involve dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding triethanolamine under controlled temperature and stirring conditions . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Triethanolamine 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated derivatives, while substitution could result in various phenoxyacetic acid derivatives .
Applications De Recherche Scientifique
Triethanolamine 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
Mécanisme D'action
Triethanolamine 2,4-dichlorophenoxyacetate exerts its effects by being absorbed through the roots and increasing the biosynthesis and production of ethylene, causing uncontrolled cell division . This leads to damage to the vascular tissue of the plants, ultimately resulting in their death . The molecular targets and pathways involved include the auxin receptors and the ethylene biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Triethanolamine 2,4-dichlorophenoxyacetate is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications but different toxicity profiles.
Mecoprop (MCPP): A related compound used for similar purposes but with different efficacy and environmental impact.
This compound is unique due to its specific formulation with triethanolamine, which enhances its solubility and stability compared to other formulations .
Propriétés
Numéro CAS |
2569-01-9 |
|---|---|
Formule moléculaire |
C14H21Cl2NO6 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
Clé InChI |
OLHMQEQGSVBLTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
2569-01-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















